molecular formula C32H50N14O12S2 B12724110 Einecs 299-623-0 CAS No. 93893-35-7

Einecs 299-623-0

Cat. No.: B12724110
CAS No.: 93893-35-7
M. Wt: 887.0 g/mol
InChI Key: MXWSRNRSKIKKRN-SEPHDYHBSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between January 1, 1971, and September 18, 1981. EINECS 299-623-0 is a unique identifier for a chemical within this inventory. Under the REACH regulation, EINECS chemicals require rigorous safety assessments, often leveraging computational tools like (Q)SARs (Quantitative Structure-Activity Relationships) to predict toxicity and environmental hazards when experimental data are lacking .

Properties

CAS No.

93893-35-7

Molecular Formula

C32H50N14O12S2

Molecular Weight

887.0 g/mol

IUPAC Name

5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-aminoethanol

InChI

InChI=1S/C28H36N12O10S2.2C2H7NO/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;2*3-1-2-4/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);2*4H,1-3H2/b2-1+;;

InChI Key

MXWSRNRSKIKKRN-SEPHDYHBSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Einecs 299-623-0 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Einecs 299-623-0 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Einecs 299-623-0 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

Structural analogs of EINECS compounds are identified using molecular similarity metrics, such as the Tanimoto index based on PubChem 2D fingerprints. A threshold of ≥70% similarity is often used to define analogs . For example, a study compared 1,387 REACH Annex VI chemicals (labeled data) with 33,000 EINECS compounds, demonstrating that a small subset of labeled chemicals could predict properties for a much larger unlabeled set via structural similarity . This "read-across" approach reduces reliance on animal testing and accelerates hazard assessments.

Table 1: Structural Similarity Metrics for EINECS Compounds

Parameter Value/Description Reference
Similarity threshold Tanimoto index ≥70%
Labeled compounds (REACH) 1,387 chemicals
Covered EINECS compounds 33,000 chemicals
Coverage efficiency 1:24 (labeled:unlabeled ratio)
Physicochemical Property Space

Physicochemical properties (e.g., log Kow, bioavailability) are critical for toxicity predictions. A comparison of 28 ERGO reference substances with 56,703 EINECS compounds revealed that ERGO substances broadly overlap with EINECS in bioavailability-related properties, enabling predictive modeling for uncharacterized chemicals .

Table 2: Key Physicochemical Properties for Comparison

Property EINECS Range ERGO Range Reference
log Kow (hydrophobicity) -5 to 12 -3 to 8
Molecular weight 50–800 Da 100–500 Da
Bioavailability Moderate to high High
Toxicity Predictions Using QSAR Models

(Q)SAR models are validated for predicting acute toxicity of EINECS chemicals. For example:

  • Substituted mononitrobenzenes: Toxicity to fish and daphnids was predicted using log Kow values and in vitro data .
  • Chlorinated alkanes : In vivo fish toxicity was inferred from in vitro assays .
    These models cover ~0.7% of EINECS chemicals, highlighting the need for expanded computational frameworks .

Table 3: Toxicity Prediction Accuracy

Compound Class Model Accuracy (%) Organism Tested Reference
Mononitrobenzenes 85–92 Fish, Daphnids
Chlorinated alkanes 78–88 Fish
Organothiophosphates 80–85 Fish
Regulatory and Hazard Classification

Under REACH and CLP regulations, EINECS chemicals must be classified based on hazards. Structural analogs from REACH Annex VI often serve as proxies for uncharacterized EINECS substances. For instance, ≥70% similarity to a classified Annex compound can justify read-across hazard labeling .

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